REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]([N:9]2C(=O)C3C(=CC=CC=3)C2=O)[CH3:8])=[CH:3][CH:2]=1.O.NN>CO>[N:1]1[CH:6]=[CH:5][C:4]([CH:7]([NH2:9])[CH3:8])=[CH:3][CH:2]=1 |f:1.2|
|
Name
|
2-[1-(Pyridin-4-yl)ethyl]isoindoline-1,3-dione
|
Quantity
|
283 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C(C)N1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
272 μL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the solid was filtered off with chloroform
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure repeatedly
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]([N:9]2C(=O)C3C(=CC=CC=3)C2=O)[CH3:8])=[CH:3][CH:2]=1.O.NN>CO>[N:1]1[CH:6]=[CH:5][C:4]([CH:7]([NH2:9])[CH3:8])=[CH:3][CH:2]=1 |f:1.2|
|
Name
|
2-[1-(Pyridin-4-yl)ethyl]isoindoline-1,3-dione
|
Quantity
|
283 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C(C)N1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
272 μL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the solid was filtered off with chloroform
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure repeatedly
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |